molecular formula C26H44N2O4S B1677003 TCS HDAC6 20b CAS No. 956154-63-5

TCS HDAC6 20b

Cat. No. B1677003
CAS RN: 956154-63-5
M. Wt: 480.7 g/mol
InChI Key: DQZMLPMCOMRJOR-MOVGKWKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TCS HDAC6 20b is a selective inhibitor of histone deacetylase 6 (HDAC6). It has been found to inhibit cancer cell growth synergistically with paclitaxel and block the growth of estrogen-treated ER alpha positive MCF7 cells .


Molecular Structure Analysis

The chemical structure of TCS HDAC6 20b is described as 2-Methylpropanethioic acid- S - [ (6 S )-6- [ [ (1,1-dimethylethoxy)carbonyl]amino]-7-oxo-7- (tricyclo [3.3.1.1 3,7 ]dec-1-ylamino)heptyl] ester . The molecular weight is 480.7 .


Physical And Chemical Properties Analysis

TCS HDAC6 20b is a solid substance that is soluble in DMSO to 100 mM and in ethanol to 100 mM . Its molecular weight is 480.7 .

Scientific Research Applications

Cancer Treatment Enhancement

TCS HDAC6 20b has shown potential in enhancing the effectiveness of cancer treatments. For instance, when used in combination with paclitaxel (PTX), it inhibited the growth of human colon cancer HCT116 cells by approximately 50%, suggesting its potential as a drug candidate .

Histone Deacetylase Inhibition

As a selective inhibitor of histone deacetylase 6 (HDAC6), TCS HDAC6 20b plays a role in epigenetic regulation by preventing the removal of acetyl groups from ε-N-acetyl lysine amino acids on histones, which in turn tightly wraps DNA and blocks transcription .

Alzheimer’s Disease Research

Mutations in HDAC6 have been associated with Alzheimer’s disease. TCS HDAC6 20b, by inhibiting HDAC6, could be used to study the effects of these mutations and potentially develop therapeutic strategies .

Synergistic Effects with Taxol

TCS HDAC6 20b has been reported to inhibit the growth of HCT116 cells synergistically when combined with taxol, a chemotherapy medication used to treat various types of cancer .

Estrogen-Stimulated Cancer Cell Growth Inhibition

This compound also inhibits the growth of MCF-7 cells, a breast cancer cell line, that have been stimulated by estrogen, indicating its potential use in hormone-related cancer studies .

6. ER Alpha Positive Breast Cancer Research TCS HDAC6 20b blocks the growth of estrogen-treated ER alpha positive MCF7 cells, providing a pathway for research into estrogen receptor-positive breast cancer treatments .

Mechanism of Action

Target of Action

TCS HDAC6 20b is a selective inhibitor of Histone Deacetylase 6 (HDAC6) . HDAC6 is a unique member of the HDAC family, primarily located in the cytoplasm, and plays a crucial role in various biological processes . It exerts its effects on a variety of target molecules through deacetylation-dependent and independent mechanisms .

Mode of Action

TCS HDAC6 20b interacts with HDAC6 by inhibiting its activity. HDAC6 is known to deacetylate histone and non-histone proteins, which contributes to the regulation of gene expression, cell motility, immune response, and the degradation of misfolded proteins . By inhibiting HDAC6, TCS HDAC6 20b can increase the acetylation of α-tubulin in a dose-dependent manner, indicating its selective inhibition of HDAC6 .

Biochemical Pathways

The inhibition of HDAC6 by TCS HDAC6 20b affects several biochemical pathways. HDAC6 is a pivotal modulator of innate and adaptive immunity . The inhibition of HDAC6 can protect against oxidative stress-induced damage, promote the generation of tolerance-related immune cells, and attenuate fibrosis by inhibiting multiple activations of cell profibrotic signaling pathways . Moreover, HDAC6 regulates the Hsp90-HSF1 complex, promoting the entry of HSF1 into the nucleus and activating gene transcription .

Result of Action

The inhibition of HDAC6 by TCS HDAC6 20b results in various molecular and cellular effects. It has been shown to inhibit the growth of HCT116 cells in combination with taxol and block the growth of estrogen-treated ER alpha-positive MCF7 cells . Furthermore, it has been suggested that TCS HDAC6 20b could amplify the tumor-specific antigenic landscape, promoting the anti-tumor activity of autologous CD8+ T cells .

Action Environment

It is known that the effectiveness of hdac inhibitors can be influenced by the cellular environment, including the presence of other signaling molecules and the state of the cells

properties

IUPAC Name

S-[(6S)-7-(1-adamantylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxoheptyl] 2-methylpropanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44N2O4S/c1-17(2)23(30)33-10-8-6-7-9-21(27-24(31)32-25(3,4)5)22(29)28-26-14-18-11-19(15-26)13-20(12-18)16-26/h17-21H,6-16H2,1-5H3,(H,27,31)(H,28,29)/t18?,19?,20?,21-,26?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZMLPMCOMRJOR-MOVGKWKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)SCCCCCC(C(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)SCCCCC[C@@H](C(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TCS HDAC6 20b

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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